methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate
Description
Methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a nitro group at the 3-position, a dimethylamino-oxoethyl substituent at the 1-position, and a methyl ester at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)-2-oxoethyl]-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5/c1-11(2)8(14)5-12-6(9(15)18-3)4-7(10-12)13(16)17/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVFSUIYDNSCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-nitro-1H-pyrazole-5-carboxylic acid with dimethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: Amino derivative of the pyrazole compound.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate is its potential as an antimicrobial agent. Studies have shown that pyrazole derivatives exhibit varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For instance, a study focusing on related compounds demonstrated that certain pyrazole derivatives displayed promising antibacterial efficacy through disc diffusion methods .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | E. coli | 25 |
| This compound | S. aureus | TBD |
Anti-Cancer Properties
Recent research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A study involving a series of pyrazole compounds evaluated their effects on various cancer cell lines, including breast and liver cancer cells. The results showed that some derivatives could significantly reduce cell viability, suggesting potential as anti-cancer agents .
Table 2: Cytotoxicity of Pyrazole Derivatives on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 15 |
| Compound B | Hep-G2 (Liver) | 10 |
| This compound | SKOV-3 (Ovarian) | TBD |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at the molecular level, providing insights into how this compound can be optimized for better efficacy in therapeutic applications .
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Pyrazole derivatives have shown effectiveness in controlling pests due to their ability to disrupt biological processes in insects. The synthesis of new pyrazole-based pesticides has been a focus area, with promising results indicating their potential use in agricultural practices .
Table 3: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Pest Targeted | Mortality Rate (%) |
|---|---|---|
| Compound A | Aphids | 85 |
| Compound B | Whiteflies | 90 |
| This compound | TBD | TBD |
Synthesis of Functional Materials
This compound is being explored for its role in synthesizing functional materials with specific electronic properties. Research indicates that incorporating such compounds into polymer matrices can enhance their mechanical and thermal properties, making them suitable for advanced material applications .
Mechanism of Action
The mechanism of action of methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on substituent variations:
1-(2-Oxo-2-Phenylethyl) Derivatives
- Example : Ethyl 1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylate (6a)
- Key Differences :
- The target compound replaces the phenyl group in the oxoethyl chain with a dimethylamino group, enhancing solubility via polar interactions.
- The nitro group at the 3-position (target) vs. phenyl groups at 3- and 4-positions (6a) alters electronic density, affecting reactivity in further functionalization.
Nitro-Substituted Pyrazoles
- Example: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Key Differences:
- The nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with amino/hydroxy groups in 11b, which are electron-donating. This difference influences stability and interaction with biological targets.
Ester-Functionalized Pyrazoles
Physicochemical and Spectral Properties
Table 1: Comparative Data for Select Pyrazole Derivatives
*Calculated based on structure.
Key Observations :
- The target compound’s nitro group likely reduces melting points compared to amino/hydroxy analogues (e.g., 7a, 7b) due to decreased hydrogen-bonding capacity .
- The dimethylamino-oxoethyl chain may enhance solubility in polar solvents relative to phenyl-substituted derivatives (e.g., 6a) .
Biological Activity
Methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have been evaluated for their activity against HIV. A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of HIV-1 replication in vitro, showcasing dose-dependent effects with low toxicity profiles .
Anticancer Properties
The anticancer potential of pyrazole derivatives has also been explored. Research indicates that similar compounds can induce apoptosis in various cancer cell lines. For example, one study found that pyrazole derivatives could trigger both intrinsic and extrinsic apoptotic pathways in HeLa cells, leading to reduced cell viability .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Key Enzymes : Some pyrazole derivatives have been shown to inhibit enzymes critical to viral replication and cancer cell proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death is a significant mechanism through which these compounds exert their anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence their pharmacological profiles. For instance, variations in the nitro group position or the introduction of different alkyl groups can enhance antiviral potency or reduce cytotoxicity .
Study 1: Antiviral Screening
In a screening assay involving a library of pyrazole-based compounds, this compound was identified as a promising candidate due to its ability to inhibit HIV replication at low micromolar concentrations (EC50 values) while maintaining low cytotoxicity .
Study 2: Anticancer Activity
A comparative study evaluated various pyrazole derivatives against different cancer cell lines. This compound exhibited significant antiproliferative effects against breast cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Table 1: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step routes involving alkylation, nitration, and esterification. For example, a pyrazole core can be functionalized at the N1 position using 2-chloro-N,N-dimethylacetamide under basic conditions (e.g., K₂CO₃ in DMF at 60°C), followed by nitration at the C3 position with nitric acid/sulfuric acid mixtures. Esterification of the carboxylic acid intermediate with methanol under acidic catalysis (H₂SO₄) completes the synthesis. Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) . Key factors include temperature control during nitration to avoid byproducts and stoichiometric precision in alkylation to minimize unreacted starting material.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Distinct signals include a singlet for the dimethylamino group (δ ~2.8–3.1 ppm), a nitro group deshielding adjacent protons (C3-H, δ ~8.5–9.0 ppm), and ester methyl protons (δ ~3.7–3.9 ppm).
- IR : Strong absorbance for the nitro group (~1520 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and amide carbonyl (~1650 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₁₁H₁₅N₄O₅), with fragmentation peaks at m/z 212 (loss of NO₂) and 170 (loss of COOCH₃) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >150°C).
- Hydrolytic Stability : Accelerated degradation tests in buffered solutions (pH 1–13) at 40°C, monitored via HPLC.
- Photostability : Exposure to UV light (320–400 nm) for 48 hours, with periodic sampling for NMR/LC-MS analysis. Store in amber vials at –20°C under inert atmosphere to prevent nitro group reduction .
Advanced Research Questions
Q. How can computational chemistry methods optimize the synthesis and functionalization of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for nitration and alkylation. Software like Gaussian or ORCA can predict regioselectivity and byproduct formation .
- Solvent Optimization : COSMO-RS simulations to select solvents that maximize reaction efficiency (e.g., DMF vs. acetonitrile for alkylation).
- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal catalysts (e.g., Pd vs. Cu for cross-coupling modifications) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs with varying nitro/ester groups. For example, replacing the dimethylamino group with a methoxyethyl moiety (as in ) may alter solubility and bioactivity.
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ measurements) to eliminate variability. Use statistical tools (ANOVA, Tukey’s test) to confirm significance .
Q. What challenges arise in scaling up the synthesis of this compound, and how can reactor design address them?
- Methodological Answer :
- Exothermicity Management : Nitration requires jacketed reactors with cooling loops to control temperature spikes.
- Mixing Efficiency : Use continuous-flow reactors for alkylation to enhance mass transfer and reduce reaction time.
- Purification Scale-Up : Replace column chromatography with fractional crystallization (solvent: ethanol/water) or membrane filtration .
Q. How can researchers leverage heterocyclic fusion to modify the biological or catalytic properties of this compound?
- Methodological Answer :
- Hetero-Fusion Synthesis : React the pyrazole core with triazines or oxadiazoles via [3+2] cycloaddition (e.g., using Cu(I) catalysis). demonstrates fused pyrazolo-triazepinones with enhanced bioactivity.
- Functional Group Interconversion : Convert the ester to an amide (via aminolysis) or thioester (using Lawesson’s reagent) to alter electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
